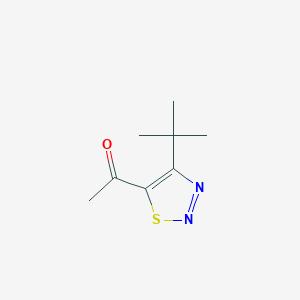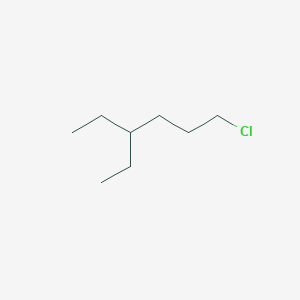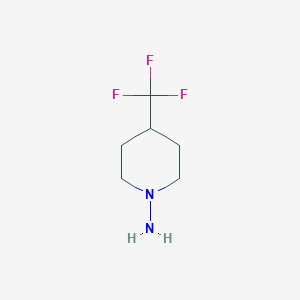
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane is a chemical compound with the molecular formula C₉H₁₅Cl It is characterized by the presence of a cyclopropane ring substituted with a chloro group and a cyclopropylpropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane typically involves the reaction of cyclopropylmethyl chloride with cyclopropylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then quenched with water and extracted to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylpropan-2-yl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Substitution: Formation of cyclopropylpropan-2-yl alcohols or amines.
Oxidation: Formation of cyclopropylpropan-2-yl ketones or carboxylic acids.
Reduction: Formation of cyclopropylpropan-2-yl hydrocarbons.
Applications De Recherche Scientifique
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structural features and the nature of the target. The cyclopropane ring’s strain and reactivity play a crucial role in its interactions and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethyl chloride: A precursor in the synthesis of (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane.
Cyclopropylpropan-2-yl alcohol: A product of the substitution reaction of the compound.
Cyclopropylpropan-2-yl ketone: A product of the oxidation reaction of the compound.
Uniqueness
This compound is unique due to its dual cyclopropane rings, which impart significant strain and reactivity
Propriétés
Formule moléculaire |
C9H15Cl |
|---|---|
Poids moléculaire |
158.67 g/mol |
Nom IUPAC |
(1-chloro-2-cyclopropylpropan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H15Cl/c1-9(6-10,7-2-3-7)8-4-5-8/h7-8H,2-6H2,1H3 |
Clé InChI |
OLYKDXQHOBHULK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)(C1CC1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13186479.png)
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)
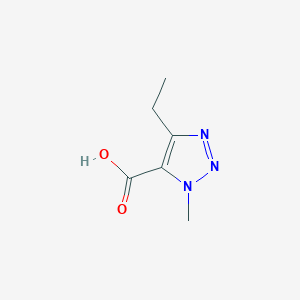


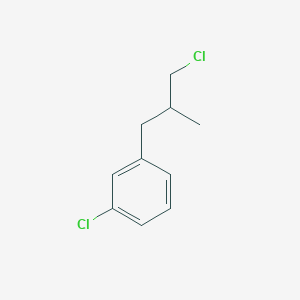
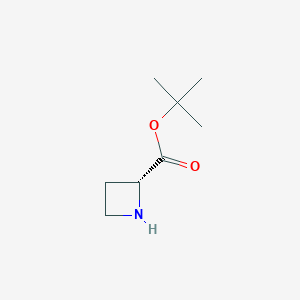
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
![4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B13186519.png)
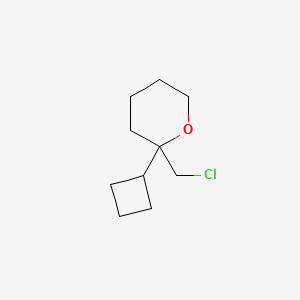
![2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol](/img/structure/B13186531.png)
